1-(5-Chloro-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone
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Overview
Description
1-(5-Chloro-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloro group and a phenyl group attached to the triazole ring, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it highly efficient and selective .
Industrial Production Methods: Industrial production of this compound can be achieved through batch or continuous flow processes, utilizing the same cycloaddition reaction. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines .
Scientific Research Applications
1-(5-Chloro-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is used in the development of bioactive molecules and probes for biological studies.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(5-Chloro-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-Phenyl-1H-1,2,3-triazole: Lacks the chloro group, resulting in different reactivity and applications.
5-Chloro-1-phenyl-1H-tetrazole: Contains a tetrazole ring instead of a triazole ring, leading to distinct chemical properties.
Uniqueness: 1-(5-Chloro-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone is unique due to the presence of both the chloro and phenyl groups, which confer specific reactivity and biological activity. This makes it a versatile compound in various fields of research and industry .
Properties
Molecular Formula |
C10H8ClN3O |
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Molecular Weight |
221.64 g/mol |
IUPAC Name |
1-(5-chloro-1-phenyltriazol-4-yl)ethanone |
InChI |
InChI=1S/C10H8ClN3O/c1-7(15)9-10(11)14(13-12-9)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
QVTSYCIMPFBYCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N(N=N1)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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